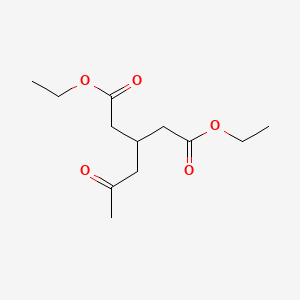
Diethyl 3-(2-oxopropyl)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-(2-oxopropyl)pentanedioate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, specifically, is a derivative of pentanedioic acid and contains a ketone group, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(2-oxopropyl)pentanedioate typically involves the esterification of pentanedioic acid with ethanol in the presence of a strong acid catalyst. Another method involves the acylation of diethyl malonate with acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow techniques to ensure safety and efficiency. The process involves the reaction of diethyl malonate with acetyl chloride in the presence of a base, followed by purification through distillation .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-(2-oxopropyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Formation of diethyl 3-(2-carboxyethyl)pentanedioate.
Reduction: Formation of diethyl 3-(2-hydroxypropyl)pentanedioate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 3-(2-oxopropyl)pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and phosphorylated heterocycles.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of diethyl 3-(2-oxopropyl)pentanedioate involves its reactivity as an ester and a ketone. The ester groups can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in nucleophilic addition reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3-oxopentanedioate: Similar structure but lacks the 2-oxopropyl group.
Ethyl acetate: A simpler ester with a similar functional group but a different carbon skeleton.
Uniqueness
Diethyl 3-(2-oxopropyl)pentanedioate is unique due to the presence of both ester and ketone functional groups, which provide it with a wide range of reactivity and applications in organic synthesis .
Propiedades
Número CAS |
93044-01-0 |
|---|---|
Fórmula molecular |
C12H20O5 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
diethyl 3-(2-oxopropyl)pentanedioate |
InChI |
InChI=1S/C12H20O5/c1-4-16-11(14)7-10(6-9(3)13)8-12(15)17-5-2/h10H,4-8H2,1-3H3 |
Clave InChI |
UUWZFYITTKWMJU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CC(=O)C)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


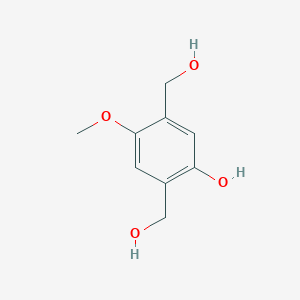
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)

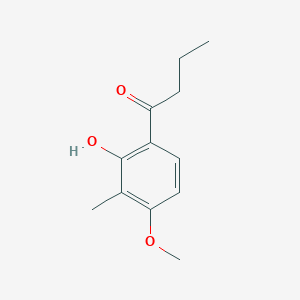
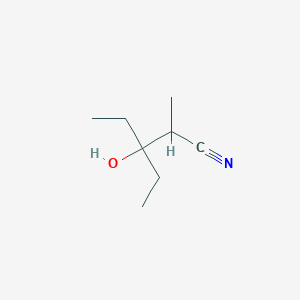
![3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-](/img/structure/B14351220.png)
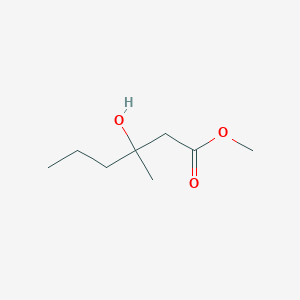
![1-(Acryloyloxy)-2-[(acryloyloxy)methyl]butan-2-yl octanoate](/img/structure/B14351244.png)
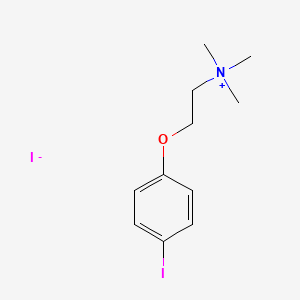
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide](/img/structure/B14351262.png)
![3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol](/img/structure/B14351270.png)
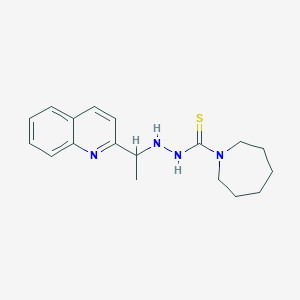
![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
